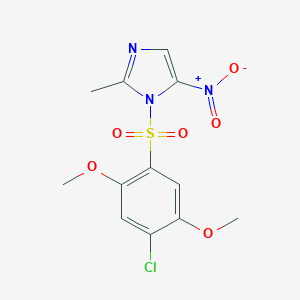

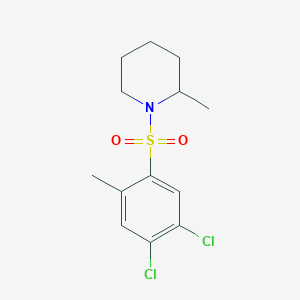

![molecular formula C16H22N2O3S B346000 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole CAS No. 898640-32-9](/img/structure/B346000.png)

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazoles, including “1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole”, can be synthesized through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mecanismo De Acción

The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 is related to its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that play a critical role in a variety of cellular processes. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation to the plasma membrane and subsequent activation. This compound 57033 has been shown to inhibit this activation by binding to the regulatory domain of PKC, thereby preventing its translocation to the plasma membrane and subsequent activation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound 57033 are diverse and depend on the specific cellular context in which it is used. Some of the reported effects of this compound 57033 include inhibition of cell growth and proliferation, modulation of gene expression, and alteration of cell signaling pathways. Additionally, this compound 57033 has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 in laboratory experiments is its well-established synthesis method and mechanism of action. Additionally, this compound 57033 has been extensively studied in vitro and in vivo, making it a valuable tool for researchers in a variety of fields. However, one limitation of using this compound 57033 is its specificity for PKC, which may limit its utility in certain experimental contexts.

Direcciones Futuras

There are many future directions for research related to 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033. One potential area of research is the development of more specific inhibitors of PKC that can be used in a wider range of experimental contexts. Additionally, the neuroprotective effects of this compound 57033 in models of neurodegenerative disease warrant further investigation, as this could have important implications for the development of new therapies for these conditions. Finally, the role of PKC in cancer progression and metastasis is an area of active research, and this compound 57033 may be a valuable tool for studying these processes.

Métodos De Síntesis

The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 involves the reaction of 2-ethyl-4,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with imidazole and isopropyl iodide to yield the final compound. This synthesis method has been well-established and is widely used in research laboratories.

Aplicaciones Científicas De Investigación

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in various cellular processes. Specifically, this compound 57033 has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of many cellular processes including cell growth, differentiation, and apoptosis. This inhibition of PKC activity has been shown to have a variety of downstream effects, including modulation of gene expression and alteration of cell signaling pathways.

Propiedades

IUPAC Name |

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-6-21-14-9-12(4)13(5)10-15(14)22(19,20)18-8-7-17-16(18)11(2)3/h7-11H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMFSILTYOBNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

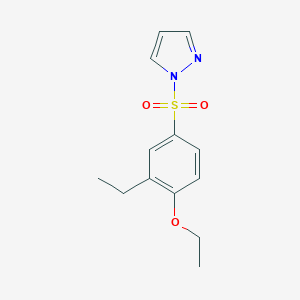

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B345932.png)

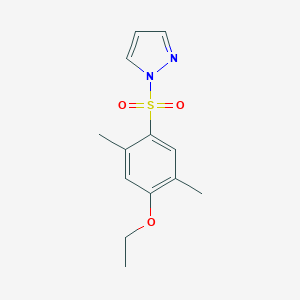

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)

amine](/img/structure/B345946.png)

amine](/img/structure/B345950.png)

amine](/img/structure/B345953.png)

amine](/img/structure/B345954.png)

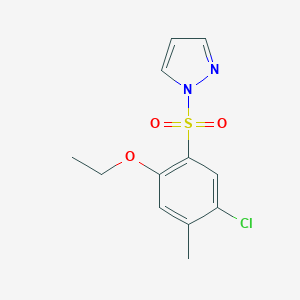

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)